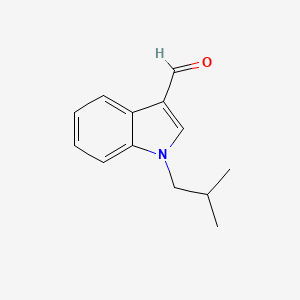

1-Isobutyl-1H-indole-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(2)7-14-8-11(9-15)12-5-3-4-6-13(12)14/h3-6,8-10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPAEEAXXGSBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367808 | |

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433254-46-7 | |

| Record name | 1-ISOBUTYL-1H-INDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization of 1 Isobutyl 1h Indole 3 Carbaldehyde

Transformations at the Aldehyde Functionality

The aldehyde group at the C-3 position of the indole (B1671886) ring is a key site for various chemical modifications, including condensation reactions, reductions, oxidations, and carbon-carbon bond-forming reactions. ekb.eg

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles, particularly those containing nitrogen and oxygen. These condensation reactions are fundamental in synthesizing a variety of derivatives.

The reaction of 1-isobutyl-1H-indole-3-carbaldehyde with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.net This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the C=N double bond. bham.ac.uknih.gov The reaction is generally reversible and can be catalyzed by either acid or base. bham.ac.ukresearchgate.net

Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes. bham.ac.ukkhanacademy.orgyoutube.com The synthesis of (Z)-N-hydroxy-1-(1H-indole-3-yl)methanimine, an unsubstituted analog, has been achieved through the condensation of 1H-indole-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. mdpi.com This methodology can be adapted for the N-isobutyl derivative. The formation of oximes from aldehydes and ketones is a well-established reaction, often used in both synthesis and analytical chemistry. bham.ac.uknih.gov

Hydrazones are formed through the reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., substituted hydrazines). bham.ac.ukyoutube.com These reactions follow a similar mechanism to imine and oxime formation, involving nucleophilic attack followed by dehydration. bham.ac.uk

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (N₂H₄) | Hydrazone | Acid catalysis, often in a polar solvent |

This table provides a general overview of the condensation reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For instance, the reaction of 1H-indole-3-carbaldehyde with active methylene compounds like malononitrile (B47326) or pyrazolone (B3327878) derivatives has been reported to yield the corresponding substituted acrylonitriles and other derivatives. researchgate.net A recent study demonstrated the Knoevenagel condensation of 2-(3-formyl-1H-indol-1-yl)-N-arylethanamide derivatives with imidazolidine-2,4-dione. amazonaws.com This indicates that this compound can serve as a substrate for similar transformations.

While specific examples for this compound in Aldol and Claisen condensations are not prevalent in the provided search results, the aldehyde functionality, in principle, allows for these reactions. An Aldol-type condensation would involve the reaction with an enolate or enol, and a Claisen-Schmidt condensation could occur with a ketone under basic or acidic conditions. A Claisen-Schmidt condensation of 1H-indole-3-carbaldehyde with 2-acetylpyridine (B122185) has been reported. ekb.eg

Reduction and Oxidation Reactions of the Aldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction to the corresponding alcohol, (1-isobutyl-1H-indol-3-yl)methanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Conversely, oxidation of the aldehyde group yields 1-isobutyl-1H-indole-3-carboxylic acid. The parent indole-3-carbaldehyde is known to be easily oxidized to indole-3-carboxylic acid. wikipedia.org Various oxidizing agents can be employed for this purpose, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like silver oxide (Ag₂O).

Carbon-Carbon Bond Forming Reactions at the Aldehyde Site

Beyond condensation reactions, the aldehyde group is a versatile handle for constructing new carbon-carbon bonds. These reactions are crucial for elaborating the molecular framework. One of the most common examples is the Grignard reaction. The addition of a Grignard reagent (R-MgX) to the aldehyde would yield a secondary alcohol after an aqueous workup.

Reactivity of the Indole Nucleus in this compound

The indole ring system in this compound is an electron-rich aromatic system and is susceptible to electrophilic substitution. The presence of the electron-withdrawing aldehyde group at the C-3 position deactivates the pyrrole (B145914) ring towards electrophilic attack to some extent. However, reactions at other positions of the indole nucleus are still possible.

The N-1 position is substituted with an isobutyl group, which can influence the regioselectivity of further reactions. The nitrogen of the indole ring in N-substituted indole-3-carboxaldehydes can be protected using various electron-releasing or electron-withdrawing groups, often requiring a base like sodium hydride. ekb.eg However, the isobutyl group is generally stable under many reaction conditions.

Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, would likely occur at the benzene (B151609) portion of the indole nucleus, with the C-5 and C-6 positions being the most probable sites of attack. The directing effects of the fused pyrrole ring and the deactivating effect of the C-3 aldehyde group would govern the precise outcome of such reactions. Additionally, palladium-catalyzed C-H arylation reactions have been reported for C3-aldehyde substituted indoles, indicating the potential for functionalization at other positions of the indole core. nih.gov

Deformylation, the removal of the aldehyde group, can be achieved under certain conditions to yield 1-isobutyl-1H-indole. For the parent 1H-indole-3-carboxaldehyde, this has been accomplished using reagents like anthranilamide in the presence of a solid acid catalyst. ekb.eg

Electrophilic Aromatic Substitution Patterns

Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. The regioselectivity of these reactions on the this compound scaffold is influenced by both electronic and steric factors. Generally, electrophilic attack is favored at the C-5 and C-2 positions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagent | Typical Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-1-isobutyl-1H-indole-3-carbaldehyde |

| Nitration | Nitric acid/Sulfuric acid | 1-Isobutyl-5-nitro-1H-indole-3-carbaldehyde |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 5-Acetyl-1-isobutyl-1H-indole-3-carbaldehyde |

Note: The precise reaction conditions and product distributions would require specific experimental investigation for this compound.

N-Functionalization

The nitrogen atom of the indole ring in this compound is already functionalized with an isobutyl group. Further reactions at this position are generally not feasible under standard conditions. The synthesis of this compound itself involves the N-alkylation of indole-3-carbaldehyde. This is typically achieved by treating indole-3-carbaldehyde with a suitable base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by the addition of an isobutyl halide (e.g., isobutyl bromide).

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic compounds, including indoles. ijpcbs.comwikipedia.org To synthesize this compound, one could first perform the N-alkylation of indole to yield 1-isobutyl-1H-indole, followed by a Vilsmeier-Haack formylation using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.comwikipedia.org This reaction introduces the formyl group at the C-3 position.

Table 2: Synthesis via N-Functionalization and Subsequent Formylation

| Step | Reactant 1 | Reactant 2 | Reagent | Product |

| 1 | Indole | Isobutyl bromide | NaH | 1-Isobutyl-1H-indole |

| 2 | 1-Isobutyl-1H-indole | POCl₃, DMF | - | This compound |

Metal-Catalyzed Coupling Reactions for Indole Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of C-H bonds in heterocyclic compounds like indoles. For this compound, these reactions offer pathways to introduce aryl, alkyl, or other functional groups at various positions on the indole ring.

Palladium-catalyzed reactions are particularly prevalent. For instance, the Heck and Suzuki coupling reactions can be employed to functionalize halogenated derivatives of this compound. More advanced methods involve the direct C-H activation of the indole ring. The aldehyde group at C-3 can act as a directing group, influencing the regioselectivity of the C-H activation.

For example, palladium-catalyzed C-H arylation can be directed to the C-2 or C-7 positions of the indole ring depending on the choice of ligands and directing groups. nih.gov While specific studies on this compound are not widely reported, it is reasonable to extrapolate from studies on similar N-alkylated indole-3-carbaldehydes. These reactions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine (B1218219) or a pyridine (B92270) derivative), and an arylating agent (e.g., an aryl halide or an arylboronic acid). nih.gov

Table 3: Representative Metal-Catalyzed Coupling Reactions

| Reaction Type | Arylating Agent | Catalyst System | Potential Product |

| Suzuki Coupling (on a bromo-derivative) | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-substituted this compound |

| Direct C-H Arylation | Aryl halide | Pd(OAc)₂, Ligand | Aryl-substituted this compound |

Rearrangement Reactions Involving the Indole Scaffold

Rearrangement reactions of the indole scaffold can lead to the formation of diverse and complex molecular architectures. One such rearrangement is the Hofmann-Martius rearrangement, which typically involves the migration of an alkyl group from the nitrogen atom of an N-alkylaniline to the aromatic ring under acidic conditions. wikipedia.org

While the classical Hofmann-Martius rearrangement applies to N-alkylanilines, analogous rearrangements can occur in N-alkylated heteroaromatic systems like indoles, particularly under thermal or acidic conditions. In the case of this compound, heating in the presence of an acid could potentially lead to the migration of the isobutyl group from the nitrogen atom to one of the carbon atoms of the indole ring, likely at the C-2 or C-5 position. The specific outcome would depend on the reaction conditions and the relative stability of the resulting carbocation intermediates. Such a rearrangement would offer a route to C-isobutyl-substituted indole-3-carbaldehydes.

It is important to note that specific experimental validation for the Hofmann-Martius rearrangement of this compound is not extensively documented in the literature, and this represents a plausible but theoretical reaction pathway.

Computational and Theoretical Studies on 1 Isobutyl 1h Indole 3 Carbaldehyde Molecular Systems

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties of a molecule. These computational methods provide a lens to view and understand the behavior of electrons within the molecular framework, governing its reactivity, stability, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational cost. For a molecule like 1-Isobutyl-1H-indole-3-carbaldehyde, DFT calculations, often employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), are used to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. nih.gov This process involves minimizing the energy of the molecule by adjusting the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Based on studies of similar N-substituted indole-3-carbaldehydes, it is anticipated that the indole (B1671886) ring system remains largely planar. The isobutyl group, attached to the nitrogen atom, and the carbaldehyde group at the C3 position will adopt specific orientations to minimize steric hindrance and optimize electronic interactions. The table below presents hypothetical, yet representative, optimized geometrical parameters for this compound, derived from trends observed in analogous compounds.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length (Å) | 1.38 |

| C2-C3 Bond Length (Å) | 1.37 |

| C3-C10 (Carbaldehyde) Bond Length (Å) | 1.48 |

| C10=O11 (Carbonyl) Bond Length (Å) | 1.22 |

| C2-N1-C(isobutyl) Bond Angle (°) | 128.5 |

| N1-C(isobutyl)-C(isobutyl) Bond Angle (°) | 110.0 |

| O11-C10-C3 Dihedral Angle (°) | ~180 (anti-periplanar) |

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO is likely to be centered on the carbaldehyde group, which acts as an electron-withdrawing moiety. This distribution facilitates intramolecular charge transfer (ICT) from the indole ring to the aldehyde group upon electronic excitation. The isobutyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO compared to the unsubstituted indole-3-carbaldehyde.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| E(HOMO) | -5.80 |

| E(LUMO) | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.85 |

Electrostatic Potential Mapping (MESP) and Electron Density Distributions

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface. In the MESP of this compound, the most negative potential (red regions) is expected to be concentrated around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the indole ring and the isobutyl group would exhibit positive potential (blue regions), signifying their potential for nucleophilic interactions. nih.gov

The electron density distribution, also calculable through DFT, would confirm the high electron density around the electronegative oxygen and nitrogen atoms and the delocalized π-electron system of the indole nucleus.

Electron Delocalization Visualization (ELF, LOL)

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide a more detailed picture of electron pairing and localization than the MESP. These methods can distinguish between core, bonding, and non-bonding (lone pair) electrons. For this compound, ELF and LOL analyses would visually confirm the covalent bonds and the lone pair electrons on the oxygen and nitrogen atoms. They would also illustrate the extent of π-electron delocalization across the bicyclic indole system, a key feature of its aromaticity and chemical behavior.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful approach in chemical analysis.

Vibrational Spectroscopic Analysis (FT-IR, FT-Raman)

Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing these theoretical spectra with experimentally obtained Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra, a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the carbaldehyde group, the C-N stretching of the indole ring, the C-H stretching of the aromatic and aliphatic parts, and various in-plane and out-of-plane bending vibrations. The calculated frequencies are often systematically scaled to better match the experimental values, accounting for anharmonicity and other factors not fully captured by the harmonic approximation used in the calculations.

Table 3: Predicted and Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (Scaled) | Representative Experimental Frequency Range |

|---|---|---|

| C-H Stretching (Aromatic) | 3100-3000 | 3150-3050 |

| C-H Stretching (Aliphatic - Isobutyl) | 2980-2850 | 2960-2870 |

| C=O Stretching (Carbaldehyde) | 1670 | 1680-1660 |

| C=C Stretching (Aromatic) | 1600-1450 | 1620-1440 |

| C-N Stretching | 1350 | 1360-1310 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the ¹H and ¹³C NMR chemical shifts of indole derivatives. nih.gov These theoretical calculations are crucial for the structural elucidation of newly synthesized compounds and for understanding the electronic environment of the nuclei. For instance, studies on related molecules like 1H-indole-3-carbaldehyde involve optimizing the molecular geometry and then using methods like the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR isotropic shielding values, which are then converted into chemical shifts. The accuracy of these predictions is often enhanced by considering solvent effects, typically through the use of continuum solvation models. While experimental NMR data for various indole-3-carbaldehydes are available, specific computational predictions for the 1-isobutyl variant are not found in the reviewed literature. rsc.org

UV-Visible Absorption Spectra Modeling

Theoretical modeling of UV-Visible absorption spectra for indole derivatives is generally performed using Time-Dependent Density Functional Theory (TD-DFT). This approach allows for the calculation of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) observed experimentally. rsc.org For the parent compound, 1H-indole-3-carbaldehyde, and its other N-substituted analogs, TD-DFT calculations have been used to interpret the electronic transitions, often showing good agreement with experimental spectra recorded in various solvents. These studies help in understanding the nature of the molecular orbitals involved in the electronic excitations. Specific modeled UV-Visible spectra for this compound are not documented in the searched scientific papers.

Conformational Landscape and Tautomeric Equilibria Studies

The conformational landscape of N-substituted indoles is a key area of computational research. For molecules with flexible substituents, such as the isobutyl group, multiple low-energy conformers can exist. DFT calculations are used to determine the geometries and relative energies of these conformers. For example, in a study of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations revealed the presence of two stable conformers differing by rotation around the S-N bond. nih.gov While a variable temperature ¹H-NMR study of this compound in solution did not show evidence for more than one conformation, the solid-state crystal structure contained two distinct conformers. nih.gov

Tautomerism, the equilibrium between two or more interconverting structural isomers, is another important aspect. For indole-3-carbaldehyde derivatives, the potential for keto-enol tautomerism exists, although the aldehyde form is generally predominant. Computational studies can quantify the relative energies of different tautomers to predict their equilibrium populations. No specific studies on the conformational analysis or tautomeric equilibria of this compound were identified.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving indole derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby gaining insight into the reaction pathways and kinetics. For example, the Knoevenagel condensation of 1H-indole-3-carbaldehyde with various active methylene (B1212753) compounds has been studied, and computational methods could be applied to understand the energetics of such reactions. researchgate.net Similarly, the mechanisms of other reactions, such as oxidations or reductions of the aldehyde group, can be investigated. researchgate.net However, the literature search did not yield any studies detailing the computational elucidation of reaction mechanisms specifically for this compound.

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Precursor for Complex Heterocyclic Architectures

The aldehyde functional group at the C-3 position of the indole (B1671886) ring is a key feature that allows 1-isobutyl-1H-indole-3-carbaldehyde to serve as a versatile precursor for the synthesis of more complex heterocyclic structures. This aldehyde can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. ekb.egresearchgate.net

Key Reactions and Resulting Heterocycles:

| Reaction Type | Reactant(s) | Resulting Heterocyclic Core | Significance |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Substituted indoles, pyridines | Access to diverse functionalized heterocycles |

| Wittig Reaction | Phosphonium ylides | Alkenyl-indoles | Building blocks for larger, conjugated systems |

| Pictet-Spengler Reaction | Tryptamines or related compounds | β-carbolines | Core structure of many natural products and pharmaceuticals |

| Multi-component Reactions | Various substrates | Poly-substituted heterocyclic systems | Efficient synthesis of complex molecules in a single step |

The isobutyl group on the indole nitrogen can modulate the reactivity of the aldehyde and influence the stereochemical outcome of these reactions, offering a pathway to novel and intricate molecular architectures.

Scaffold for Ligand Design in Catalysis

The indole framework, functionalized with a reactive aldehyde group, provides an excellent scaffold for the design of novel ligands for catalysis. The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions. Further modification of the aldehyde group, for instance, through condensation with amines to form Schiff bases, can expand the range of potential coordinating atoms and the steric and electronic properties of the resulting ligands.

The presence of the isobutyl group can enhance the solubility of the resulting metal complexes in organic solvents, a crucial factor for homogeneous catalysis. Moreover, the steric bulk of the isobutyl group can create a specific chiral environment around the metal center, which is highly desirable for asymmetric catalysis.

Development of Polymeric Materials and Chromophores

The indole nucleus is known to be a component of various chromophores and electroactive polymers. The extended π-system of the indole ring in this compound, which can be further extended through reactions at the aldehyde group, makes it a candidate for the development of novel polymeric materials and chromophores.

The aldehyde functionality can be utilized for polymerization reactions, leading to the formation of polymers with indole units in the backbone or as pendant groups. The isobutyl substituent can improve the processability of these polymers by increasing their solubility. Such polymers may exhibit interesting photophysical or electrochemical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Industrial Synthesis of Advanced Intermediates

While specific large-scale industrial applications of this compound are not widely documented, its parent compound, indole-3-carbaldehyde, is a known intermediate in the synthesis of various pharmaceuticals and agrochemicals. google.com The Vilsmeier-Haack reaction is a common and efficient method for the formylation of indoles to produce indole-3-carbaldehydes on an industrial scale. ekb.eg

The introduction of the isobutyl group can be a strategic step in a multi-step industrial synthesis to modify the properties of an intermediate, for example, to control its reactivity in subsequent steps or to facilitate its purification. Derivatives of this compound could serve as advanced intermediates for the synthesis of specialized fine chemicals, including active pharmaceutical ingredients (APIs) with specific steric requirements.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Isobutyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of the indole ring. For example, POCl₃ and DMF are used under anhydrous conditions at 80–110°C for 15–45 minutes, followed by neutralization with aqueous NaOH . Subsequent SN2 alkylation with isobutyl halides (e.g., isobutyl bromide) in DMF using NaH as a base at 0–25°C introduces the isobutyl substituent at the 1-position .

- Optimization : Adjust reaction stoichiometry (e.g., 1.2–1.8 equivalents of alkylating agent) and monitor temperature to minimize side reactions like over-alkylation. Purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization improves yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR : The aldehyde proton appears as a singlet at ~10 ppm in ¹H NMR. The isobutyl group shows characteristic splits: a triplet for the N-CH₂ (δ ~4.2 ppm) and a multiplet for the CH(CH₃)₂ moiety (δ ~2.0–2.5 ppm). ¹³C NMR confirms the aldehyde carbon at ~190 ppm .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (C₁₃H₁₅NO, theoretical MW 201.12 g/mol) .

- IR : A strong C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) validate the structure .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Liquid-Liquid Extraction : Use tert-butyl methyl ether (TBME) or ethyl acetate to separate the product from aqueous layers .

- Chromatography : Silica gel column chromatography with a gradient of petroleum ether/ethyl acetate (e.g., 4:1 to 2:1) resolves unreacted starting materials and byproducts .

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural determination of this compound?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software provides precise bond lengths and angles. For example, the indole ring planarity and isobutyl group orientation can be confirmed .

- Challenges : Crystal twinning or disorder in the isobutyl group may require iterative refinement. High-resolution data (e.g., <1 Å) improves accuracy .

Q. What strategies address contradictions between spectroscopic data and computational models (e.g., DFT) for this compound?

- Approach : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA). Discrepancies in aldehyde proton shifts may arise from solvent effects or hydrogen bonding, necessitating implicit solvent models in simulations .

- Validation : Cross-check with X-ray data to confirm spatial arrangements of substituents .

Q. How does the isobutyl substituent influence the reactivity of this compound in derivatization reactions?

- Functionalization : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) or condensation (e.g., hydrazone formation). Steric hindrance from the isobutyl group may slow reactions at the 1-position but enhances stability of the indole core .

- Case Study : SNAr reactions at the 5- or 6-position of the indole ring are feasible if electron-withdrawing groups (e.g., nitro, halogens) are introduced .

Q. What are the implications of substituting the isobutyl group with other alkyl chains for biological activity?

- Design : Replace isobutyl with methyl, ethyl, or benzyl groups to study steric/electronic effects. For example, bulkier groups may enhance binding to hydrophobic pockets in enzyme targets .

- Biological Testing : Compare IC₅₀ values in assays (e.g., antimicrobial or kinase inhibition) to correlate structure-activity relationships (SAR) .

Methodological Considerations

- Safety : Use fume hoods, gloves, and eye protection when handling POCl₃, DMF, or alkylating agents. Quench reactions with ice-cold water to control exotherms .

- Data Reproducibility : Document reaction parameters (time, temperature, equivalents) rigorously. Validate purity via HPLC or TLC before biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.